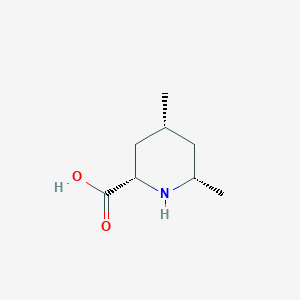

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

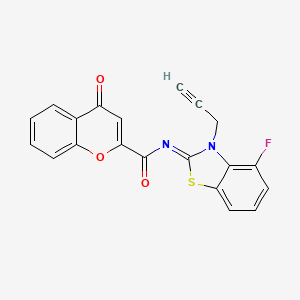

“(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid” is a potent ADC cytotoxin encoding a member of the C-type lectin/C-type lectin-like domain (CTL/CTLD) superfamily . It is involved in protein folding and diverse functions such as cell adhesion, cell signaling, glycoprotein turnover, and roles in inflammation and immune responses .

Molecular Structure Analysis

The molecular formula of “(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid” is C37H40N2O6S . It has an average mass of 640.788 Da and a monoisotopic mass of 640.260681 Da .Aplicaciones Científicas De Investigación

Epimerization in Thiazolidine Carboxylic Acids

Research on thiazolidine carboxylic acids has shown epimerization at the C-2 position in neutral, protic solvents. This property is particularly evident in compounds like 2(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid, which undergo rapid equilibration in acidic environments. The stability and chiral integrity of these compounds have implications for their potential applications in synthesizing enantiomeric forms of various chemical compounds (Nagasawa, Goon, & Shirota, 1981).

Role in Material Science and Biochemistry

The closely related compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid has been found useful in material science and biochemistry. It acts as an inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, suggesting potential applications in studying molecular structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).

Proton Magnetic Resonance Studies

Proton magnetic resonance (PMR) studies of cyclic compounds like cis- and trans-2,6-Dimethylpiperidine provide insights into the configurations and stereochemical properties of such compounds. This information is vital for understanding their behavior in various chemical reactions and potential applications in synthesizing complex molecules (Booth, Little, & Feeney, 1968).

Hydrogen Bonding in Organic Salts

Studies focusing on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives highlight the role these compounds play in forming organic salts. This understanding is crucial for designing new materials with specific properties (Jin et al., 2011).

Intermolecular Hydrogen Bonding

Research on compounds like 2,2-dimethylbutynoic acid with pyridone terminus demonstrates the formation of intermolecular hydrogen-bonded dimers. This property is significant for the development of new materials with specific binding and recognition capabilities (Wash, Maverick, Chiefari, & Lightner, 1997).

Reactivity in Peptide Synthesis

The reactivity of related compounds like 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids is important in peptide synthesis. Understanding their crystal structures and molecular orbital calculations aids in developing new methods for peptide synthesis (Crisma et al., 1997).

Propiedades

IUPAC Name |

(2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCPKVKLLIOMQR-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N[C@@H](C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)